N-(butan-2-yl)-N'-(4-chloro-2-methylphenyl)ethanediamide
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Overview
Description
N-(SEC-BUTYL)-N-(4-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a sec-butyl group, a chlorinated aromatic ring, and an ethanediamide moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-N-(4-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE typically involves the reaction of 4-chloro-2-methylphenylamine with sec-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-N-(4-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions may introduce new functional groups onto the aromatic ring.
Scientific Research Applications
N-(SEC-BUTYL)-N-(4-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE has various applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(SEC-BUTYL)-N-(4-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(SEC-BUTYL)-N-(4-CHLOROPHENYL)ETHANEDIAMIDE
- N-(SEC-BUTYL)-N-(2-METHYLPHENYL)ETHANEDIAMIDE
- N-(SEC-BUTYL)-N-(4-CHLORO-2-METHYLPHENYL)PROPIONAMIDE
Uniqueness
N-(SEC-BUTYL)-N-(4-CHLORO-2-METHYLPHENYL)ETHANEDIAMIDE is unique due to the specific combination of functional groups and the presence of both a sec-butyl group and a chlorinated aromatic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C13H17ClN2O2 |
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Molecular Weight |
268.74 g/mol |
IUPAC Name |
N'-butan-2-yl-N-(4-chloro-2-methylphenyl)oxamide |
InChI |
InChI=1S/C13H17ClN2O2/c1-4-9(3)15-12(17)13(18)16-11-6-5-10(14)7-8(11)2/h5-7,9H,4H2,1-3H3,(H,15,17)(H,16,18) |
InChI Key |
OPWYQBDYOIPKIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
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